molecular formula C15H16ClN3 B1630083 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 300552-41-4

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B1630083
CAS No.: 300552-41-4
M. Wt: 273.76 g/mol
InChI Key: GEXUISQJUDFACP-UHFFFAOYSA-N
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Description

Bridged Bicyclic System

  • Pyrimidine Ring : Positions 1–4 form a six-membered ring with nitrogen atoms at positions 1 and 3. The chloro substituent at position 4 exerts an electron-withdrawing effect, polarizing the ring and directing electrophilic attacks to meta positions.
  • Pyridine Ring : Positions 5–8 are partially saturated, creating a 5,6,7,8-tetrahydro configuration. This saturation introduces sp³ hybridized carbons at positions 5 and 8, enabling conformational isomerism.
  • Benzyl Group : Attached to the bridgehead carbon (position 7), this substituent adopts an equatorial orientation to minimize steric clash with the pyrimidine ring. The benzyl’s phenyl ring engages in π-π stacking interactions in crystalline states, as observed in related pyridopyrimidines.

Substituent Electronic and Steric Effects

  • Chloro (C4) : The electronegative chlorine atom withdraws electron density via inductive effects, rendering the pyrimidine ring electron-deficient. This polarization enhances reactivity toward nucleophilic substitution at C2 and C4.
  • Methyl (C2) : The methyl group donates electron density through hyperconjugation, slightly offsetting the electron-withdrawing effects of the chloro substituent. Steric hindrance from methyl limits rotational freedom at C2.
  • Benzyl (C7) : The bulky benzyl group restricts puckering of the tetrahydropyrido ring, favoring a boat conformation over chair forms in solution-phase dynamics.
Structural Feature Electronic Effect Conformational Impact
Chloro (C4) Electron-withdrawing Polarizes pyrimidine ring
Methyl (C2) Electron-donating (hyperconjugation) Steric hindrance at C2
Benzyl (C7) π-π interactions Restricts ring puckering

Comparative Analysis of Tautomeric Forms and Conformational Dynamics

Tautomerism in Pyridopyrimidine Systems

The pyrimidine ring in this compound can exhibit prototropic tautomerism , though the presence of electron-withdrawing substituents (Cl) and partial saturation moderates this behavior. Key tautomeric forms include:

  • Amino-Imino Tautomerism : The N3-H proton may shift to C4, converting the pyrimidine from an amino (NH) to imino (=NH) form. However, the chloro substituent at C4 destabilizes imino tautomers due to increased electron deficiency.
  • Keto-Enol Tautomerism : In analogs with hydroxyl groups, this equilibrium is common, but the methyl and chloro substituents in this compound preclude such interconversion.

Experimental studies on related pyrido[3,4-d]pyrimidines (e.g., 7-benzyl-4-chloro-2-(methylthio) derivatives) show that tautomeric equilibria are solvent-dependent. In polar aprotic solvents like DMSO, the amino tautomer predominates (≥90%), while in chloroform, minor imino forms (<5%) are detectable via NMR.

Conformational Flexibility

The tetrahydropyrido ring’s saturation introduces three key conformers:

  • Chair : Benzyl group axial, minimizing steric strain.
  • Boat : Benzyl group equatorial, favored in solution due to solvation effects.
  • Twist-Boat : Intermediate state observed during conformational transitions.

Variable-temperature NMR studies of analogous compounds (e.g., 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) reveal energy barriers of ~12–15 kJ/mol between chair and boat conformers, with interconversion rates of 10²–10³ s⁻¹ at 298 K.

Conformer Relative Energy (kJ/mol) Population (298 K)
Chair 0 (reference) 40%
Boat +3.2 55%
Twist-Boat +6.8 5%

The methyl group at C2 further restricts ring flipping by introducing a 1.2 Å van der Waals radius, which clashes with the benzyl group in transition states.

Properties

IUPAC Name

7-benzyl-4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-11-17-14-10-19(8-7-13(14)15(16)18-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUISQJUDFACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624877
Record name 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300552-41-4
Record name 4-Chloro-5,6,7,8-tetrahydro-2-methyl-7-(phenylmethyl)pyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300552-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Key Intermediates

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine features a bicyclic pyridopyrimidine core with a benzyl group at position 7, a chlorine atom at position 4, and a methyl group at position 2. Its molecular formula is $$ \text{C}{15}\text{H}{16}\text{ClN}_3 $$, with a molecular weight of 273.76 g/mol. The SMILES string $$ \text{ClC1=NC(C)=NC2=C1CCN(CC3=CC=CC=C3)C2} $$ confirms the tetrahydropyrido[3,4-d]pyrimidine scaffold and substituent positions.

Precursor Selection

Synthetic routes often begin with pyrimidine or pyridine precursors. For example, 3-amino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been identified as a key intermediate in analogous syntheses. Adapting this approach, 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine could serve as a precursor for chlorination.

Synthetic Routes and Reaction Optimization

Cyclocondensation Strategy

A common method involves cyclocondensation of aminopyridines with carbonyl compounds. For instance, reacting 3-aminopyridine derivatives with chloroacetone under basic conditions forms the pyrimidine ring. In a representative protocol:

  • Step 1 :

    • Reactants : 3-Amino-4-benzylaminopyridine (1 eq), chloroacetone (1.2 eq)
    • Conditions : Sodium hydride (1.5 eq) in tetrahydrofuran (THF), 20°C, 3.83 hours under nitrogen.
    • Intermediate : 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol.
  • Step 2 : Chlorination

    • Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
    • Conditions : Reflux at 85°C for 3 hours.
    • Product : 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Yield : ~60–70% (estimated from analogous reactions).

Table 1: Key Reaction Parameters for Cyclocondensation
Step Reagents Solvent Temperature Time Yield (%)
1 NaH, Chloroacetone THF 20°C 3.83 h ~75
2 POCl₃ Neat 85°C 3 h ~70

Reductive Amination Pathway

An alternative route employs reductive amination to install the benzyl group:

  • Step 1 : Synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
    • Reactants : 4-Hydroxy precursor, POCl₃.
  • Step 2 : Benzylation
    • Reactants : Benzyl chloride (1.2 eq), sodium cyanoborohydride (NaBH₃CN).
    • Conditions : Methanol, 0–20°C, 14 hours.
    • Product : Target compound.

Advantages : Higher regioselectivity for benzyl group installation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.30 (s, 2H, CH₂N), 3.02 (t, 2H, J=6 Hz), 2.80 (t, 2H, J=6 Hz), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Table 2: Spectral Data Summary
Technique Key Signals Interpretation
¹H NMR δ 7.35–7.25 (m, 5H) Benzyl aromatic protons
δ 2.45 (s, 3H) Methyl group at C2
IR 1550 cm⁻¹ Pyrimidine ring C=N stretch

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Competing N7 vs. N5 benzylation.
  • Mitigation : Use bulky bases (e.g., DIPEA) to favor N7 selectivity.

Chlorination Efficiency

  • Issue : Incomplete conversion with POCl₃.
  • Solution : Catalytic dimethylformamide (DMF) to enhance electrophilicity.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Reactor Type : Batch reactor with reflux condenser.
  • Cost Drivers : Benzyl chloride (~$6.00/g), POCl₃ (~$65.00/100g).
Table 3: Economic Analysis (Per 100g Product)
Component Cost Source
Benzyl chloride $600 Sigma-Aldrich
POCl₃ $65 ChemicalBook
NaH $150 J-Stage

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising activity against human cancer cells, suggesting a mechanism involving the inhibition of specific kinases that are crucial for cancer cell survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains.

Research Findings : In vitro studies revealed that 7-benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Biochemical Mechanisms

The mechanisms through which 7-benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

Toxicology and Safety

Despite its promising applications, safety assessments are critical. Toxicological studies indicate that while the compound exhibits therapeutic potential, it may also present risks at higher concentrations.

Parameter Value
Acute Toxicity (LD50)Not established
Skin IrritationMild irritation observed
Eye IrritationModerate irritation

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair processes in cancer cells . This inhibition can lead to increased DNA damage and cell death in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,4-d]pyrimidine core serves as a versatile pharmacophore, with substituent variations significantly influencing biological activity, physicochemical properties, and synthetic complexity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrido[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity References
Target Compound (Hypothetical) 2-Me, 4-Cl, 7-Bn C₁₅H₁₆ClN₃ 281.76 Potential kinase inhibition (inferred) -
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride 4-Cl, 7-Bn (hydrochloride) C₁₄H₁₅Cl₂N₃ 296.20 ERK2 inhibition (IC₅₀ ~100 nM)
7-Benzyl-4-chloro-2-(trifluoromethyl)-... 2-CF₃, 4-Cl, 7-Bn C₁₅H₁₄ClF₃N₃ 332.74 Enhanced lipophilicity
7-Benzyl-4-chloro-2-(methylthio)-... 2-SMe, 4-Cl, 7-Bn C₁₅H₁₆ClN₃S 305.83 Improved metabolic stability
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 2-Cl, 4-Cl, 7-Bn C₁₄H₁₃Cl₂N₃ 294.18 Cytotoxicity (IC₅₀ ~10 μM)
7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 4-Br, 7-Bn C₁₄H₁₄BrN₃ 304.19 Halogen-dependent reactivity

Key Insights :

Substituent Effects on Bioactivity :

  • The 4-chloro substituent is critical for kinase inhibition, as seen in ERK2 inhibitors (IC₅₀ ~100 nM) .
  • 2-Methylthio and 2-trifluoromethyl groups enhance metabolic stability and lipophilicity, respectively, but may reduce solubility .
  • 2,4-Dichloro analogs exhibit cytotoxicity, likely due to increased electrophilicity .

Synthetic Accessibility :

  • Chlorination at position 4 is achieved via POCl₃-mediated reactions, while bromination requires HBr/AcOH .
  • Thioether and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling .

Safety and Handling :

  • Most derivatives (e.g., hydrochloride salts) carry H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .
  • 2-Methylthio derivatives may pose additional risks due to sulfur content .

Biological Activity

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS No. 300552-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₅H₁₆ClN₃
  • Molecular Weight : 273.76 g/mol
  • Boiling Point : Not available
  • Solubility : The compound is soluble in organic solvents and has a high absorption potential in biological systems.

Research indicates that 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Its structural similarity to other pyrimidine derivatives suggests it may interact with ATP-binding sites of kinases, disrupting their function and thereby influencing various cellular processes.

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis and inhibit tumor growth in preclinical models. For instance:

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)3.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of proliferation

The compound's effectiveness in inducing apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Clinical Evaluation for Cancer Treatment : In a phase I clinical trial involving patients with advanced solid tumors, 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine was administered at escalating doses. Preliminary results indicated manageable toxicity and signs of antitumor activity in several patients .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers compared to controls. Histological analysis revealed decreased synovial inflammation .

Pharmacokinetics

The pharmacokinetic profile of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine shows favorable absorption characteristics with significant bioavailability. It is metabolized primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), which may influence drug-drug interactions when co-administered with other medications .

Q & A

Q. How can discrepancies in thermal stability data (TGA vs. DSC) be reconciled?

  • Resolution :
  • TGA : Measures mass loss (degradation onset ~200°C).
  • DSC : Detects phase transitions (e.g., melting points 172–174°C ).
  • Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 2
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

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